molecular formula C11H15N3O2 B177305 6-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 132521-70-1

6-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No.: B177305
CAS No.: 132521-70-1
M. Wt: 221.26 g/mol
InChI Key: QHMVJHRGUIQPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2 It is characterized by the presence of a nicotinic acid moiety substituted with a 4-methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

Nicotinic acid+4-Methylpiperazine6-(4-Methylpiperazin-1-yl)nicotinic acid\text{Nicotinic acid} + \text{4-Methylpiperazine} \rightarrow \text{this compound} Nicotinic acid+4-Methylpiperazine→6-(4-Methylpiperazin-1-yl)nicotinic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The nicotinic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Agonism

Research indicates that compounds similar to 6-(4-Methylpiperazin-1-yl)nicotinic acid act as agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in cognitive functions and neuroprotection. Studies have shown that agonists of α7 nAChR can enhance cognitive performance and have potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production. For instance, it has been shown to attenuate the production of pro-inflammatory cytokines like TNF-α, suggesting its potential use in treating inflammatory conditions .

Neurological Disorders

Due to its action on nAChRs, this compound is being investigated for its efficacy in treating various neurological disorders, including:

  • Alzheimer's Disease : Its ability to enhance cognitive function makes it a candidate for further research into Alzheimer's treatment.
  • Schizophrenia : Clinical trials have indicated that nAChR agonists can improve cognitive deficits associated with this condition .

Cardiovascular Diseases

Emerging studies suggest that derivatives of nicotinic acid may also play a role in cardiovascular health. The compound's structural similarities to known cardiovascular agents indicate potential applications in lipid regulation and cardiovascular disease management .

Study on Cognitive Enhancement

A study published in Scientific Reports explored the cognitive-enhancing effects of nAChR agonists, including compounds related to this compound. The results demonstrated significant improvements in memory tasks among animal models treated with these compounds, highlighting their potential for clinical applications in cognitive dysfunctions .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of similar compounds, showing that they effectively reduced inflammation markers in vivo. This research supports the hypothesis that this compound could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
  • 2-(4-Methyl-1-piperazinyl)-4-pyridinamine
  • 2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Uniqueness

6-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

6-(4-Methylpiperazin-1-yl)nicotinic acid, identified by its CAS number 132521-70-1, is a compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), as well as its synthesis, structural comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H15N3O2C_{11}H_{15}N_{3}O_{2}, with a molecular weight of 221.26 g/mol. The compound features a piperazine moiety attached to the sixth position of the nicotinic acid structure. Below are some key physical properties:

PropertyValue
Molecular Weight 221.26 g/mol
Melting Point 158 - 160 °C
Boiling Point ~420.2 °C
Density ~1.239 g/cm³
Refractive Index 1.584

The biological activity of this compound is primarily attributed to its interaction with nAChRs, which play a crucial role in neurotransmission and are implicated in various neurological conditions. The piperazine group enhances the compound's affinity for these receptors, potentially leading to neuropharmacological effects.

Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound can act as selective agonists for specific nAChR subtypes, particularly the α4β2 subtype associated with nicotine addiction and cognitive enhancement. The presence of the piperazine ring may facilitate this selectivity and efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity on nAChRs, particularly in models designed to assess cholinergic activity. For instance, it has shown promise as a selective partial agonist for α4* nAChRs, which are critical in mediating the rewarding effects of nicotine and other stimulants .

Animal Models

Animal model studies have further elucidated the anti-inflammatory properties of this compound, suggesting that it may modulate inflammatory pathways through its action on cholinergic systems. For example, one study indicated that derivatives containing piperazine structures could reduce pro-inflammatory cytokine levels in models of acute inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
6-(Methylpiperidin-1-yl)nicotinic acid C11H14N2O2C_{11}H_{14}N_{2}O_{2}Contains piperidine instead of piperazine
6-(2-Hydroxyethyl)pyridine-3-carboxylic acid C9H9NO3C_{9}H_{9}NO_{3}Hydroxyethyl group alters solubility and interaction
5-(4-Methylpiperazin-1-yl)pyrimidine C11H15N3OC_{11}H_{15}N_{3}OPyrimidine core offers different receptor interactions

The unique combination of the piperazine ring and nicotinic acid structure in this compound potentially enhances its binding affinity to specific receptors compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cognitive Enhancement : A study explored the effects of this compound on cognitive function in animal models, suggesting improvements in memory tasks associated with enhanced cholinergic signaling.
  • Addiction Treatment : Research into analogs of nicotine has indicated that compounds like this compound may serve as scaffolds for developing drugs aimed at treating nicotine addiction by selectively targeting nAChRs without significant side effects on muscarinic receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Methylpiperazin-1-yl)nicotinic acid, and how can reaction yields be improved?

  • Methodology : The primary synthesis involves nucleophilic aromatic substitution between N-methylpiperazine and 3-amino-6-chloropyridazine, yielding ~51% under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). To enhance yields:

  • Optimize molar ratios (e.g., 1.2:1 excess of N-methylpiperazine).
  • Use catalysts like KI or phase-transfer agents to accelerate substitution kinetics.
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .
    • Characterization : Confirm product identity using 1H^1H/13C^{13}C-NMR (piperazine protons at δ 2.3–2.8 ppm, pyridazine carbons at δ 150–160 ppm) and high-resolution mass spectrometry (HRMS; theoretical [M+H]+^+ = 238.1192) .

Q. Which analytical techniques are most reliable for purity assessment and structural elucidation?

  • Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/MeCN gradient) with UV detection at 254 nm. Commercial batches report ≥95% purity, with impurities likely from unreacted starting materials or N-methylpiperazine byproducts .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves stereoelectronic effects, such as piperazine ring puckering and hydrogen-bonding networks in the solid state .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Strategies :

  • Use dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v to avoid cellular toxicity).
  • Adjust pH with biocompatible buffers (e.g., phosphate buffer at pH 7.4) to enhance aqueous solubility via protonation of the piperazine nitrogen (pKa ~7.1–8.5) .

Advanced Research Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Context : The compound serves as a scaffold in antineoplastic agents (e.g., tozasertib lactate), where the piperazine moiety enhances solubility and the nicotinic acid group facilitates hydrogen bonding with kinase ATP-binding pockets.
  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Synthesize analogs with modified piperazine substituents (e.g., ethyl or cyclopropyl groups) to evaluate steric/electronic effects on inhibitory potency (IC50_{50}) .

Q. How does polymorphism impact the physicochemical properties of pharmaceutical salts derived from this compound?

  • Case Study : In EP2270000 B1, crystalline forms of a related quinolinone-lactate salt exhibit improved thermal stability (TGA decomposition >200°C) and bioavailability compared to amorphous counterparts.
  • Experimental Design :

  • Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile).
  • Characterize using differential scanning calorimetry (DSC) and powder XRD to correlate crystal packing with dissolution rates .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Data Analysis :

  • Cross-validate reaction conditions (e.g., solvent purity, inert atmosphere).
  • Replicate assays using standardized protocols (e.g., NIH/3T3 cell viability assays for cytotoxicity).
  • Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., trace metal contaminants) .

Q. Methodological Resources

  • Synthesis Optimization : Refer to for stepwise reaction protocols.
  • Crystallographic Refinement : Use SHELX suite (SHELXL/SHELXS) for high-resolution structural models .
  • Biological Assays : Consult and for kinase inhibition and pharmacokinetic profiling frameworks.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVJHRGUIQPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566598
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-70-1
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.56 g) in MeOH/H2O 1:1 (100 ml) was cooled to 0° C. and treated with NaOH (1.9 g). The reaction mixture was stirred for 45 min at 0° C. and for 5 hrs at r.t., then neutralized with 1N HCl and concentrated. The crude product was used in the next reaction step without further purification.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.